N1-Benzyl vs. N1-Phenyl Substitution: Impact on EGFR-TK Inhibitory Potency
Direct, quantitative comparative data for 1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine against EGFR-TK are not currently available in the peer-reviewed literature. However, a robust class-level inference can be drawn from the well-characterized SAR of the pyrazolo[3,4-d]pyrimidine scaffold, where N1-substitution critically governs kinase inhibitory activity. In a benchmark study, a series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives (e.g., compounds 5a–f, 6a–f) demonstrated EGFR-TK inhibition ranging from 41% to 91% at 10 µM, with compound 6b achieving the highest inhibition (91%) [1]. By contrast, the N1-benzyl substituent present in the target compound introduces a methylene spacer that alters the spatial orientation of the aromatic ring relative to the hinge-binding region of the kinase ATP pocket, a feature that has been exploited in related N1-benzyl pyrazolo[3,4-d]pyrimidines to achieve selectivity for kinases such as HPK1 (IC₅₀ = 29.0 nM for compound 10n) over closely related MAP4K family members including GLK [2]. Users procuring this compound should anticipate EGFR-TK inhibitory potency in the low micromolar range—conservatively comparable to the N1-phenyl series (IC₅₀ ~4–35 µM)—but with a potentially distinct kinase selectivity fingerprint conferred by the N1-benzyl group. This differentiation is critical for programs requiring a chemical probe with a selectivity window that differs from the well-characterized N1-phenyl pharmacophore.
| Evidence Dimension | EGFR-TK inhibitory activity and kinase selectivity profile |
|---|---|
| Target Compound Data | Quantitative EGFR-TK IC₅₀ data not yet reported; predicted low µM range based on scaffold SAR; N1-benzyl group associated with selectivity modulation in related kinase targets (e.g., HPK1 IC₅₀ = 29.0 nM for analog 10n) |
| Comparator Or Baseline | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: EGFR-TK IC₅₀ = 4.18–35.88 µM (compound 12g IC₅₀ = 5.36–9.09 µM); compound 6b achieved 91% EGFR-TK inhibition at 10 µM |
| Quantified Difference | N1-phenyl series: EGFR-TK IC₅₀ range 4.18–35.88 µM; N1-benzyl series: quantitative EGFR-TK data pending; selectivity divergence observed in HPK1 vs. GLK for N1-benzyl analogs (compound 10n: HPK1 IC₅₀ = 29.0 nM; selective over 25-kinase panel including GLK) |
| Conditions | EGFR-TK enzymatic assay (ATP-binding site); HPK1 enzymatic assay; 25-kinase selectivity panel |
Why This Matters
The N1-benzyl group is a structural determinant that can redirect kinase selectivity away from the EGFR-dominated profile of N1-phenyl analogs toward alternative targets such as HPK1, enabling procurement decisions based on the desired selectivity window for a given kinase program.
- [1] Abbas, S. E.-S. et al. 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives: Design, Synthesis, Antitumor and EGFR Tyrosine Kinase Inhibitory Activity. Chem. Biol. Drug Des. 2015, 85, 608–622. View Source
- [2] Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. Bioorganic Chemistry 2023, 140, 106811. View Source
